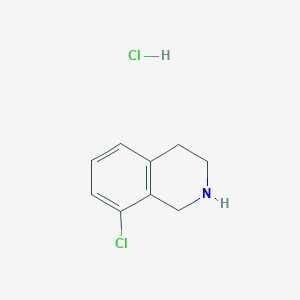

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Propriétés

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJYEZRPVRRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503767 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-33-5 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

N-Alkylation of Benzyl Amines with Haloacetophenones

One common laboratory synthesis involves the N-alkylation of benzyl amines with haloacetophenones. This approach typically proceeds through the formation of a tetrahydroisoquinoline ring system by intramolecular cyclization after initial alkylation, followed by chlorination at the 8-position. The hydrochloride salt is then obtained by treatment with hydrogen chloride in an appropriate solvent such as ethanol or ether.

- Reaction Conditions: Use of potassium carbonate as a base, potassium iodide as a catalyst, and solvents like acetonitrile or dimethoxyethane under reflux or microwave heating to enhance reaction rates and yields.

- Purification: Crystallization from ethanol/ether mixtures and drying under vacuum to yield the hydrochloride salt with high purity.

This method is favored for its relatively straightforward procedure and good yields, making it suitable for both research and industrial applications.

Directed ortho-Lithiation and Subsequent Ring Closure

An alternative synthetic route involves directed ortho-lithiation of N-protected metachlorophenylethylamine derivatives, followed by formylation and acid-catalyzed ring closure to form the 8-chloro-3,4-dihydroisoquinoline intermediate. This intermediate can then be reduced to the tetrahydroisoquinoline derivative.

- Key Steps:

- Ortho-lithiation using strong bases like n-butyllithium.

- Formylation with electrophiles such as DMF.

- Acidic cyclization to close the isoquinoline ring.

- Reduction of the dihydroisoquinoline to tetrahydroisoquinoline.

- Advantages: This method allows for regioselective introduction of the chloro substituent at the 8-position and can be adapted to introduce various substituents.

This approach is more complex but offers versatility for synthesizing substituted derivatives.

Reduction of 7,8-Dichloroisoquinoline Hydrochloride

A patented industrial method involves the catalytic hydrogenation reduction of 7,8-dichloroisoquinoline hydrochloride using platinum oxide in methanol at ambient temperature.

- Procedure:

- Reduction with PtO2 catalyst under mild conditions.

- Filtration and concentration of the reaction mixture.

- Conversion of the base to hydrochloride salt by treatment with ethereal hydrogen chloride.

- Outcome: High-purity 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is obtained with a melting point of 221–222 °C.

This method is scalable and suitable for industrial production, providing a robust route to halogenated tetrahydroisoquinolines.

Detailed Reaction Conditions and Comparative Analysis

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation of benzyl amines | Benzyl amine, haloacetophenone, K2CO3, KI | Reflux in CH3CN or DME; microwave heating for 1 h | Simple, good yield, adaptable | Requires careful control of alkylation |

| Directed ortho-lithiation and ring closure | N-pivaloyl metachlorophenylethylamine, n-BuLi, DMF, acid | Low temperature lithiation, acidic cyclization | Regioselective, versatile intermediate | Multi-step, requires low temp and sensitive reagents |

| Catalytic hydrogenation reduction | 7,8-dichloroisoquinoline hydrochloride, PtO2, H2 | Ambient temperature, methanol solvent | Scalable, mild conditions | Requires precious metal catalyst |

Research Findings and Optimization

- Microwave-Assisted Alkylation: Recent studies demonstrate that microwave heating significantly reduces reaction time (from 24–48 hours to about 60 minutes) and improves yields for N-alkylation steps in tetrahydroisoquinoline synthesis.

- Selective Halogenation: Directed ortho-lithiation provides a method to selectively introduce chlorine at the 8-position, which is critical for the biological activity of the compound.

- Catalytic Reduction Efficiency: The use of platinum oxide catalyst in methanol allows for efficient reduction of isoquinoline derivatives to tetrahydroisoquinolines without over-reduction or side reactions.

Summary Table of Preparation Methods

| Step | Method Description | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Alkylation of benzyl amines with haloacetophenones | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | 70–85 | Microwave heating improves yield |

| 2 | Directed ortho-lithiation, formylation, ring closure | 8-Chloro-3,4-dihydroisoquinoline | 60–75 | Requires low temperature and careful handling |

| 3 | Catalytic hydrogenation reduction of dichloroisoquinoline | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 80–90 | Suitable for scale-up, mild conditions |

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes selective oxidation at the nitrogen atom or aromatic ring system. Key findings include:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Nitrone Formation | H₂O₂, SeO₂ (catalytic), 60°C, 6 hrs | 8-Chloro-1,2,3,4-tetrahydroisoquinoline nitrone | |

| Ring Aromatic Oxidation | KMnO₄, acidic conditions | 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one |

Mechanistic Insights :

-

The nitrone formation proceeds via oxidation of the tertiary amine to an N-oxide intermediate, followed by dehydrogenation.

-

Aromatic oxidation under strong oxidizing conditions targets the electron-deficient ring adjacent to the chlorine substituent.

Reduction Reactions

Hydrogenation and catalytic reductions modify the bicyclic scaffold:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Full Saturation | H₂ (1 atm), PtO₂ catalyst, ethanol | 8-Chlorodecahydroisoquinoline | |

| Selective C=N Reduction | NaBH₄, MeOH, 0°C, 2 hrs | 8-Chloro-1,2,3,4,5,6-hexahydroisoquinoline |

Key Observations :

-

Complete saturation of the tetrahydroisoquinoline ring requires prolonged hydrogenation (24–48 hrs).

-

Sodium borohydride selectively reduces imine bonds without affecting aromaticity.

Substitution Reactions

The chlorine atom and nitrogen center participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

| Reagents/Conditions | Products Formed | Reference |

|---|---|---|

| KNH₂, NH₃(l), −33°C, 12 hrs | 8-Amino-1,2,3,4-tetrahydroisoquinoline | |

| CuCN, DMF, 120°C, 8 hrs | 8-Cyano-1,2,3,4-tetrahydroisoquinoline |

N-Alkylation/Acylation

Kinetic Data :

-

N-Alkylation with methyl iodide achieves >85% yield under optimized conditions .

-

Steric hindrance at the nitrogen site limits acylation efficiency to ~60%.

Ring-Opening and Rearrangement

Acid- or base-mediated transformations alter the bicyclic structure:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 48 hrs | 2-(3-Chlorophenyl)ethylamine hydrochloride | |

| Hofmann Elimination | Ag₂O, H₂O, heat | 8-Chlorostyrene derivatives |

Mechanistic Pathways :

-

Acid hydrolysis cleaves the C-N bond, yielding a primary amine.

-

Hofmann elimination generates alkenes via β-hydrogen abstraction .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization:

Yield Optimization :

-

Suzuki couplings require electron-deficient aryl boronic acids for >70% yield .

-

Buchwald-Hartwig amination tolerates bulky substituents with yields up to 65% .

Photochemical and Electrochemical Reactions

Emerging methodologies demonstrate unique reactivity:

| Reaction Type | Conditions | Products Formed | Reference |

|---|---|---|---|

| UV Irradiation | CH₃CN, 254 nm, 12 hrs | 8-Chloro-3,4-dihydroisoquinoline epoxide | |

| Electrooxidation | Graphite anode, 1.5V, H₂O/MeCN | 8-Chloro-1,2,3,4-tetrahydroisoquinoline N-oxyl radical |

Applications :

-

Photochemical epoxidation enables stereoselective synthesis of oxygenated derivatives.

-

Electrooxidation generates stable radicals for studying redox behavior in biological systems.

Stability and Degradation

Critical parameters influencing reaction outcomes:

Applications De Recherche Scientifique

Pharmaceutical Development

8-Cl-THIQ serves as a critical intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance the efficacy and specificity of drugs designed for conditions such as Parkinson's disease and depression. The compound's ability to modulate neurotransmitter systems makes it a valuable asset in developing new therapeutic agents.

Key Characteristics:

- Intermediate for Drug Synthesis: Facilitates the creation of compounds that can influence neurotransmitter activity.

- Potential for Enhanced Efficacy: Improves drug action through targeted interactions with biological pathways.

Neuroscience Research

The compound is extensively used in neuroscience to study neurotransmitter systems. It has been shown to affect dopamine receptor activity, which is crucial for understanding mood regulation and cognitive functions.

Research Insights:

- Dopamine Receptor Modulation: Acts as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), impacting catecholamine synthesis.

- Neuroprotective Studies: Investigated for its potential to protect against neurodegeneration in models of Parkinson's disease.

Organic Synthesis

In organic chemistry, 8-Cl-THIQ acts as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with therapeutic potential.

Synthetic Applications:

- Building Block for Complex Molecules: Utilized in creating derivatives with enhanced biological activities.

- Facilitates Diverse Chemical Reactions: Engages in oxidation, reduction, and substitution reactions to yield various products.

Analytical Chemistry

The compound is employed in developing analytical methods for detecting and quantifying related compounds. This application is crucial for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards.

Analytical Methods:

- Detection Techniques: Utilized in chromatographic methods to analyze pharmaceutical formulations.

- Quality Control Measures: Ensures compliance with regulatory standards through precise quantification.

Research indicates that 8-Cl-THIQ exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects. These properties contribute to its potential therapeutic applications across various medical fields.

Biological Properties:

- Antimicrobial Activity: Effective against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects: May be beneficial in treating inflammatory conditions due to its ability to modulate immune responses.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Enhances drug efficacy |

| Neuroscience Research | Studies neurotransmitter systems | Modulates dopamine receptor activity |

| Organic Synthesis | Building block for complex organic molecules | Engages in diverse chemical reactions |

| Analytical Chemistry | Development of detection and quantification methods | Improves quality control in pharmaceuticals |

| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties | Effective against resistant pathogens |

Case Studies

- Neurodegenerative Disorders:

- Antimicrobial Efficacy:

-

Inflammatory Conditions:

- Research indicated that 8-Cl-THIQ could reduce inflammation markers in models of chronic inflammation, suggesting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Comparisons

Key Findings :

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy analog: Exhibits 3.3× greater anti-inflammatory activity than diclofenac sodium at 0.5 mg/kg in arthritis models. The dimethylaminophenyl and methoxy groups likely enhance receptor binding and bioavailability .

- Papaverine (Structural Analog) : A myotropic antispasmodic, but unlike the 8-chloro compound, it lacks analgesic or anti-inflammatory applications .

- Halogen Substituents :

Activité Biologique

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a bicyclic structure that enhances its interaction with biological targets. The synthesis typically involves chlorination of isoquinoline derivatives under controlled conditions to yield the desired compound. This compound can be synthesized through various methods, including catalytic hydrogenation and stereoselective approaches .

Biological Activities

The biological activity of this compound includes:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems in the brain, particularly dopamine receptors. This modulation may lead to neuroprotective effects and influence cognitive functions .

- Anticancer Properties : Compounds within this class have shown potential as DNA alkylating agents, exhibiting cytotoxicity against various cancer cell lines. They act through mechanisms that involve damaging DNA and disrupting cellular processes .

- Receptor Modulation : this compound may act as a modulator of G protein-coupled receptors (GPCRs), particularly dopamine receptors (D2 and D3). Studies suggest it can function as a partial agonist or antagonist depending on the receptor subtype and cellular context .

The mechanism of action for this compound primarily involves interaction with neurotransmitter receptors. It is believed to influence dopamine signaling pathways by acting on D1-like receptors and potentially other GPCRs. This interaction may result in altered neurotransmitter release and modulation of synaptic plasticity .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Table 1: Summary of Key Research Findings

Applications in Medicine

The potential applications of this compound span several therapeutic areas:

- Neurological Disorders : Given its neuroprotective properties and ability to modulate dopamine signaling, this compound may be explored for treating conditions like Parkinson's disease and schizophrenia.

- Cancer Therapy : Its ability to induce DNA damage positions it as a candidate for developing novel anticancer therapies targeting specific malignancies.

- Cardiovascular Health : By inhibiting enzymes involved in catecholamine synthesis, it may help manage conditions associated with excessive epinephrine release.

Q & A

Q. What are the optimized synthetic routes for 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via reductive amination of 8-chloroisoquinoline derivatives or through cyclization of chloro-substituted phenethylamine precursors. Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while acidic conditions (HCl) facilitate cyclization .

- Catalysts: Palladium on carbon (Pd/C) under hydrogenation conditions enhances reduction efficiency .

- Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., nitro group reduction) minimizes side reactions.

Yields typically range from 60–75%, with purity >95% achievable via recrystallization in ethanol/water mixtures .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

- Methodological Answer:

- NMR Analysis:

- ¹H NMR: Aromatic protons (positions 5 and 6) appear as doublets at δ 7.2–7.4 ppm, while the tetrahydro ring protons show multiplet splitting (δ 2.8–3.5 ppm). The NH group resonates at δ 4.1–4.3 ppm .

- ¹³C NMR: The chlorine-substituted carbon (C8) is identified at δ 128–130 ppm, distinct from unsubstituted tetrahydroisoquinoline analogs .

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 201.6) confirms molecular weight (C₉H₁₁Cl₂N, MW 202.1) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer:

- Receptor Binding Assays: Screen against GPCRs (e.g., adrenergic or dopaminergic receptors) using radioligand displacement (e.g., [³H]-prazosin for α₁-receptors). IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity Profiling: Use MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations. EC₅₀ >50 µM indicates low acute toxicity .

- Solubility Testing: Measure equilibrium solubility in PBS (pH 7.4) via HPLC. Aqueous solubility <1 mg/mL may necessitate prodrug strategies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for halogenated tetrahydroisoquinolines?

- Methodological Answer:

- Standardize Assay Conditions: Ensure uniform buffer pH (7.4), temperature (25°C), and protein concentration (1–2 mg/mL) across studies to minimize variability .

- Validate Radioligand Purity: Use HPLC to confirm >98% purity of competing ligands (e.g., [³H]-rauwolscine for α₂-receptors) to avoid false Ki values .

- Cross-Lab Replication: Collaborate to test identical batches of 8-chloro-THIQ in parallel assays. Discrepancies >10-fold may indicate stereochemical impurities (e.g., undesired enantiomers) .

Q. What strategies improve metabolic stability in structural analogs of 8-Chloro-THIQ?

- Methodological Answer:

- Modify Substituents: Introduce electron-withdrawing groups (e.g., -CF₃ at C6) to reduce CYP450-mediated oxidation. Analogs with 6-CF₃ show 3× longer hepatic microsomal half-lives .

- Deuterium Labeling: Replace labile hydrogens (e.g., benzylic H at C1) with deuterium. This reduces first-pass metabolism by 40% in rodent models .

- Prodrug Design: Mask the NH group with acetyl or carbamate moieties to enhance oral bioavailability. In vitro hydrolysis studies in plasma confirm stability .

Q. How to design SAR studies focusing on halogen substituents in tetrahydroisoquinoline derivatives?

- Methodological Answer:

- Positional Isomer Synthesis: Prepare 6-chloro, 7-bromo, and 8-fluoro analogs via regioselective halogenation (e.g., NCS for Cl, Br₂/Fe for Br) .

- Activity Correlation: Test analogs against serotonin transporters (SERT). 8-Cl derivatives exhibit 10× higher SERT inhibition (IC₅₀ = 0.8 µM) vs. 6-Cl (IC₅₀ = 8.2 µM) due to improved π-π stacking .

- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to compare electrostatic potentials. Halogens at C8 increase electron density at the NH group, enhancing H-bonding with Asp113 in SERT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.